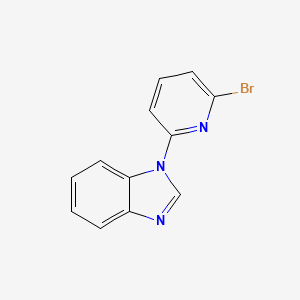

1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-

Vue d'ensemble

Description

“1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-” is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of ongoing research . For instance, Lgaz et al. reported the inhibition effects on MS in 1 M HCl of 2-(2-pyridyl)benzimidazole .Molecular Structure Analysis

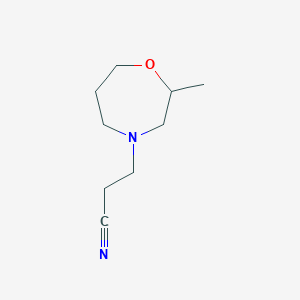

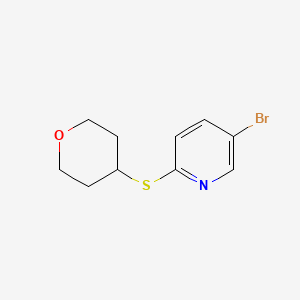

The molecular structure of “1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-” is a benzimidazole ring with a bromo-pyridinyl group attached .Chemical Reactions Analysis

Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .Physical And Chemical Properties Analysis

The empirical formula of “1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)-” is C7H5BrN2 . The molecular weight is 197.03 .Applications De Recherche Scientifique

Xenobiotic Assessment in Food Processing

1H-Benzimidazole derivatives like benzimidazoles have been studied for their presence in foods as xenobiotics, compounds foreign to an organism. Research indicates that heterocyclic amines (HAs) and polycyclic aromatic hydrocarbons (PAHs), categories to which some benzimidazole derivatives belong, are present in various food items, particularly those involving meat and meat products. The study focuses on the intake of such compounds and their relation to cooking methods, temperature, and degree of browning, highlighting the widespread presence and levels of these compounds in different sources. It emphasizes the need for regulatory efforts to manage the intake of these xenobiotics (Zapico et al., 2022).

Pharmacokinetic Properties and Drug Interaction Studies

Benzimidazole derivatives like pantoprazole exhibit specific pharmacokinetic properties. For instance, pantoprazole, a substituted benzimidazole, is a potent inhibitor of gastric H+,K(+)-ATPase with a low potential to inhibit cytochrome P450, showing no significant interaction with diazepam in terms of clearance or elimination half-life. This highlights the potential of certain benzimidazole derivatives to be administered concomitantly with other drugs without necessitating dose adjustment, even at high doses of pantoprazole (Gugler et al., 1996).

Diagnostic and Therapeutic Efficacy Studies

Benzimidazole compounds have been explored for their therapeutic efficacy in treating various infections and diseases. For example, benzimidazoles like albendazole are effective against soil-transmitted helminthiasis, although their efficacy can vary based on the diagnostic method used. Research suggests that despite differences in clinical sensitivity and egg counts among various diagnostic methods, they agree in classifying drug efficacy according to World Health Organization guidelines. This indicates that while benzimidazoles are effective, the choice of diagnostic method can influence the perceived efficacy of the drug (Vlaminck et al., 2019).

Cancer Research and Treatment

In cancer research, benzimidazole derivatives have been used in the treatment of various malignancies. For example, the pharmacokinetics and metabolism of dabigatran, a direct thrombin inhibitor with a benzimidazole component, have been studied, showcasing its potential in the management of thrombotic disorders. The research highlights the drug's bioavailability, excretion patterns, and metabolic pathways, suggesting its potential efficacy and low risk of clinically relevant interactions with drugs metabolized by cytochrome P450 (Blech et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

1-(6-bromopyridin-2-yl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-11-6-3-7-12(15-11)16-8-14-9-4-1-2-5-10(9)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYZHHCLPZIWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole, 1-(6-bromo-2-pyridinyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)

![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)

![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)

![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)